2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine
Description
2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine is a substituted imidazole derivative characterized by a chloro group at position 5, a methyl group at position 1, and a 2-methoxyethylamine chain at position 2 of the imidazole core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as α-adrenergic or serotonin receptors .
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-(5-chloro-1-methylimidazol-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C7H12ClN3O/c1-11-6(8)4-10-7(11)5(3-9)12-2/h4-5H,3,9H2,1-2H3 |
InChI Key |
GEJGNOQQHNLFCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(CN)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and an amine.
Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.
Ethanamine Side Chain Addition:
Industrial Production Methods
In industrial settings, the production of 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvent conditions like tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and solvents such as dimethylformamide.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The ethanamine side chain enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with four structurally related analogs identified in the literature:
Biological Activity
2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ClN₃O |
| Molecular Weight | 159.62 g/mol |
| SMILES | CN1C(=CN=C1CC(=O)N)Cl |
| InChI Key | IYUSTRWYBNIMOS-UHFFFAOYSA-N |
The compound features a chloro-substituted imidazole ring, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.
Pharmacological Effects
Research indicates that compounds with imidazole structures can exhibit a range of biological activities:
- Antimicrobial Activity : Imidazole derivatives have been shown to possess antimicrobial properties against various pathogens. For instance, studies suggest that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity .
- Anti-inflammatory Properties : The imidazole ring is known to modulate inflammatory responses. Compounds with this structure have been implicated in the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Cytotoxic Effects : Some studies have reported that imidazole derivatives can induce apoptosis in cancer cells. This is particularly relevant for compounds targeting specific cancer types through selective cytotoxicity .
The mechanisms by which 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine exerts its biological effects may involve:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : These compounds may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.
Case Studies
Several case studies highlight the biological activity of related imidazole compounds:
- Study on Antimicrobial Efficacy :
-
Anti-Cancer Research :
- In vitro studies assessed the cytotoxic effects of imidazole derivatives on breast cancer cell lines. The findings indicated that these compounds could induce apoptosis through caspase activation pathways, with IC50 values ranging from 10 to 25 µM, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis via nucleophilic substitution or condensation reactions, using intermediates like 5-chloro-1-methylimidazole derivatives. Reaction parameters (solvent, temperature, catalyst) must be optimized to avoid byproducts. For example, tetrakis(dimethylamino)ethylene (TDAE) can facilitate regioselective coupling in imidazole systems .
- Characterization : Confirm purity using HPLC and structural integrity via / NMR and FT-IR. Cross-reference spectral data with analogous compounds (e.g., benzimidazole derivatives in ).
Q. How can crystallographic techniques resolve structural ambiguities in this compound and its intermediates?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry. Compare results with databases like the Cambridge Structural Database (CSD) .
- Troubleshooting : Address twinning or low-resolution data by adjusting crystal growth conditions (e.g., solvent polarity) or using high-intensity synchrotron radiation .
Q. What analytical methods are critical for distinguishing regioisomers or stereoisomers in imidazole-based derivatives?
- Methodology : Use chiral chromatography (HPLC with chiral columns) or NMR-based NOE experiments to identify stereochemical configurations. Mass spectrometry (HRMS) and -NMR (if fluorinated analogs exist) can resolve regioisomeric conflicts .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound as a GPCR allosteric modulator?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against GPCR crystal structures (e.g., β2-adrenergic receptor). Validate predictions with functional assays (cAMP accumulation or calcium flux). Prior studies on benzimidazole analogs ( ) suggest structural motifs critical for binding .
- Data Analysis : Compare binding energies of docked poses and correlate with experimental IC values. Use MD simulations to assess stability of ligand-receptor complexes .
Q. What strategies mitigate metabolic instability in this compound for CNS-targeted applications?
- Methodology : Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., methoxy with trifluoromethyl). Assess metabolic pathways via liver microsome assays and LC-MS metabolite profiling. highlights the role of 2-methoxyethan-1-amine in improving pharmacokinetics .
- Validation : Compare half-life (t) and blood-brain barrier permeability (logBB) of analogs using in vitro models (e.g., PAMPA-BBB) .
Q. How do electronic effects of substituents influence the compound’s reactivity in click chemistry or cross-coupling reactions?
- Methodology : Perform Hammett analysis to correlate substituent σ/π values with reaction rates. For example, electron-withdrawing groups (e.g., -Cl) may enhance Suzuki-Miyaura coupling efficiency. demonstrates triazole formation via CuAAC reactions under varying conditions .
- Experimental Design : Screen Pd catalysts (e.g., Pd(PPh)) and bases (KCO vs. CsCO) to optimize yields. Monitor reaction progress via TLC or in-situ IR .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
